![molecular formula C27H29ClN2O2 B2399457 N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide CAS No. 721415-84-5](/img/structure/B2399457.png)
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide
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Overview
Description
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide, also known as BTF, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
- DBPI serves as a photostable laser dye. Its high fluorescence quantum yield and photostability make it suitable for laser applications .
- DBPI is potentially useful in energy and electron transfer reactions . Its unique molecular structure allows efficient energy transfer processes.
- DBPI finds application in p-n hetero-junction solar cells . Its properties contribute to efficient charge separation and collection.
- DBPI exhibits fluorescence quenching and excitation energy transfer . These phenomena are crucial in understanding its behavior.
- DBPI serves as an important highly photostable probe molecule . Its stability allows detailed investigations.
Laser Dye
Energy and Electron Transfer Reactions
Site-Selective Spectroscopy Experiments
Hetero-Junction Solar Cells
Fluorescence Quenching and Excitation Energy Transfer
Probe Molecule for Photophysical Studies
Mechanism of Action
Mode of Action
It’s structurally related compound, n,n-bis(4-tert-butylphenyl)hydroxylamine, reacts via a reductive bromination mechanism . In this process, two hydrogens in ortho positions of benzene rings are substituted by Br2, leading to a two-electron reduction of hydroxylamine to amine . It’s plausible that N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide may interact with its targets in a similar manner, but further studies are needed to confirm this.
properties
IUPAC Name |
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c1-26(2,3)19-11-7-17(8-12-19)23-21(16-29)25(30-22(31)15-28)32-24(23)18-9-13-20(14-10-18)27(4,5)6/h7-14H,15H2,1-6H3,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHAPSDYAJQNOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide |
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